molecular formula C20H19ClN2O2 B2711971 N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide CAS No. 862832-12-0

N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide

Cat. No. B2711971
CAS RN: 862832-12-0
M. Wt: 354.83
InChI Key: XMPAMIYUKPKZGH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as CDDO-EA, belongs to the class of triterpenoids and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

Chloroacetamide Derivatives in Agriculture

Chloroacetamides, such as alachlor and metazachlor, are used as selective herbicides to control annual grasses and broad-leaved weeds in various crops. These compounds inhibit fatty acid synthesis in target plants, contributing to their herbicidal activity. Studies have explored the mechanisms and efficacy of chloroacetamide herbicides, highlighting their role in agricultural pest management (Weisshaar & Böger, 1989).

Radiosynthesis for Metabolic Studies

The radiosynthesis of chloroacetanilide herbicides, such as acetochlor, enables detailed studies of their metabolism and mode of action. By labeling these compounds with radioactive isotopes, researchers can trace their distribution and degradation in the environment, contributing to the understanding of their environmental impact and safety profiles (Latli & Casida, 1995).

Potential Pesticides

New derivatives of chlorophenoxyacetamide have been characterized for their potential as pesticides. Through X-ray powder diffraction, researchers have explored the structural properties of these compounds, which is crucial for understanding their activity and optimizing their efficacy as pest control agents (Olszewska, Tarasiuk, & Pikus, 2009).

Pharmacological Research Tools

Compounds related to the queried chemical structure have been identified as nonpeptidic agonists for specific receptors, such as the urotensin-II receptor. These discoveries contribute to pharmacological research by providing new tools for studying receptor functions and potential therapeutic applications (Croston et al., 2002).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-4-23(15-9-7-8-14(21)12-15)20(25)19(24)18-13(2)22(3)17-11-6-5-10-16(17)18/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPAMIYUKPKZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)Cl)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide

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